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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625 Get Quote

Technical Support Center: (1R)-AZD-1480 Animal
Studies
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

neurological effects during animal studies with (1R)-AZD-1480.

I. Frequently Asked Questions (FAQs)
Q1: What is (1R)-AZD-1480 and what is its primary mechanism of action?

A1: (1R)-AZD-1480, also known as AZD1480, is a potent and selective, ATP-competitive small

molecule inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).

[1][2] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway,

which is crucial for the proliferation and survival of various cancer cells.[1][3] By blocking JAK1

and JAK2, AZD1480 prevents the phosphorylation and activation of Signal Transducer and

Activator of Transcription (STAT) proteins, particularly STAT3, leading to the downregulation of

target genes involved in cell cycle progression and apoptosis.[1][4]

Q2: What are the reported neurological effects of AZD1480 in preclinical animal studies?

A2: Preclinical toxicology studies have revealed neurological effects in multiple species. In

repeat-dose studies in rats, degenerative changes in the sciatic nerve were observed.[2] In
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dogs, ataxia was a noted clinical sign.[2]

Q3: What neurological adverse events were observed in human clinical trials with AZD1480?

A3: Phase I clinical trials of AZD1480 in patients with solid tumors were discontinued due to

dose-limiting neurological toxicities. These adverse events included dizziness, anxiety, ataxia,

memory loss, hallucinations, and behavioral changes.[3][4] These effects were generally

reversible upon dose reduction or cessation.[3]

Q4: What is the suspected mechanism behind AZD1480-induced neurological effects?

A4: The exact mechanism is not fully elucidated, but two main hypotheses exist:

On-target effects: AZD1480 has good penetration of the blood-brain barrier, which means it

can directly inhibit JAK1/2 signaling within the central nervous system. The JAK/STAT

pathway is known to play a role in neuroinflammation and neuronal function, so its inhibition

could lead to the observed neurological effects.

Off-target effects: AZD1480 has been shown to be equipotent in inhibiting the Tropomyosin

receptor kinase (Trk) family, particularly TrkB. TrkB is a receptor for brain-derived

neurotrophic factor (BDNF) and is critical for neuronal survival and function. Anxious

behavior has been observed in mice with inactivated TrkB, suggesting that off-target

inhibition of this kinase could contribute to the neuropsychiatric side effects.

Q5: At what doses were neurological effects observed in preclinical studies?

A5: Specific dose-response data for neurological effects in preclinical studies is limited in

publicly available literature. A study in a rat model of Parkinson's disease reported that a daily

oral gavage of 10 mg/kg for two weeks was well-tolerated without significant effects on

hematological parameters. However, toxicology studies in rats and dogs that reported

neurological findings did not specify the exact dose-response relationship for these effects.

II. Troubleshooting Guide for Neurological Effects
This guide is intended to help researchers identify and manage potential neurological effects of

(1R)-AZD-1480 in their animal models.
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Problem: Animals are exhibiting signs of ataxia,
unsteady gait, or poor coordination.
Possible Cause:

On-target (JAK1/2 inhibition in the CNS) or off-target (e.g., TrkB inhibition) effects of

AZD1480.

Suggested Actions:

Confirm and Quantify the Effect:

Utilize a battery of motor coordination tests to systematically assess the severity of ataxia.

Recommended tests include the Rotarod test and the Beam Walk test.

Record baseline performance before drug administration and at regular intervals during

the treatment period.

Dose De-escalation Study:

If the observed ataxia is impacting the welfare of the animals or the integrity of the study,

consider performing a dose de-escalation study to identify a maximum tolerated dose

(MTD) that does not produce severe motor deficits.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

Measure the concentration of AZD1480 in the brain tissue at various time points after

administration to correlate drug exposure with the onset and severity of ataxia.

Histopathological Examination:

At the end of the study, perform a thorough histopathological analysis of the brain

(cerebellum, in particular) and peripheral nerves (e.g., sciatic nerve) to look for any

degenerative changes.

Problem: Animals display anxiety-like behaviors (e.g.,
thigmotaxis in an open field, reduced exploration).
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Possible Cause:

Potential off-target effects on TrkB or other CNS targets.

Suggested Actions:

Systematic Behavioral Assessment:

Use standardized behavioral tests to quantify anxiety-like behavior, such as the Open

Field Test, Elevated Plus Maze, or Light-Dark Box test.

Measure parameters like time spent in the center of the open field, number of entries into

the open arms of the elevated plus maze, and time spent in the light compartment of the

light-dark box.

Dose-Response Characterization:

Determine if the anxiety-like behaviors are dose-dependent by testing a range of AZD1480

concentrations.

Consider Co-administration with Anxiolytics (Exploratory):

For mechanistic studies, and with appropriate ethical considerations, a pilot study could

explore whether a standard anxiolytic can reverse the observed behavioral phenotype.

This may help to dissect the underlying pathways but should be interpreted with caution as

it can confound the primary study endpoints.

III. Data Presentation
Table 1: Summary of Reported Neurological Effects of
(1R)-AZD-1480
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Species Study Type
Observed
Neurological
Effects

Dose
Information

Reference

Human
Phase I Clinical

Trial

Dizziness,

anxiety, ataxia,

memory loss,

hallucinations,

behavioral

changes

Dose-limiting at

higher doses

(specifics not

detailed)

[3][4]

Rat
Preclinical

Toxicology

Degenerative

changes in the

sciatic nerve

Associated with

repeated

administration

(specific doses

not detailed)

[2]

Dog
Preclinical

Toxicology
Ataxia

Observed in

MTD studies

(specific doses

not detailed)

[2]

Rat
Parkinson's

Disease Model

Well-tolerated,

no significant

hematological

effects

10 mg/kg/day for

2 weeks (oral

gavage)

IV. Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents treated with AZD1480.

Materials:

Rotarod apparatus (e.g., Ugo Basile)

Rodent subjects
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AZD1480 formulation and vehicle control

Procedure:

Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first

trial.

Training:

Place the animal on the stationary rod.

Begin rotation at a low speed (e.g., 4 rpm) for a fixed period (e.g., 60 seconds).

Gradually increase the speed over a set time (e.g., from 4 to 40 rpm over 5 minutes).

Repeat this training for 2-3 consecutive days before the baseline measurement.

Baseline Measurement: On the day before the first dose of AZD1480, perform three trials

with a 15-20 minute inter-trial interval. Record the latency to fall for each animal. The

average of the three trials serves as the baseline.

Testing after Dosing: At specified time points after AZD1480 administration, repeat the three-

trial test and record the latency to fall.

Data Analysis: Compare the post-dosing latency to fall with the baseline data for each animal

and between treatment groups. A significant decrease in latency to fall indicates impaired

motor coordination.

Open Field Test for Locomotor Activity and Anxiety-Like
Behavior
Objective: To evaluate general locomotor activity and assess anxiety-like behavior in rodents.

Materials:

Open field arena (a square or circular enclosure with walls)

Video tracking software
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Rodent subjects

AZD1480 formulation and vehicle control

Procedure:

Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the

test. The lighting in the room should be kept consistent.

Testing:

Gently place the animal in the center of the open field arena.

Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

Record the session using a video camera mounted above the arena.

Data Analysis: Use video tracking software to analyze the following parameters:

Total distance traveled: An indicator of general locomotor activity.

Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior

(thigmotaxis). Less time in the center suggests a more anxious phenotype.

Frequency of entries into the center zone.

Rearing frequency: A measure of exploratory behavior.

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate

olfactory cues.

V. Visualizations
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AZD1480 Mechanism of Action
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Caption: Mechanism of action of (1R)-AZD-1480 in the JAK/STAT signaling pathway.
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Hypothesized Mechanisms of AZD1480-Induced Neurological Effects
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Caption: Hypothesized on-target and off-target mechanisms of AZD1480 neurotoxicity.
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Troubleshooting Workflow for Observed Neurological Signs

Neurological Signs
Observed

Step 1: Confirm and Quantify
(e.g., Rotarod, Open Field)

Step 2: Review Dose and Schedule

Is the effect
severe?

Consider Dose De-escalation
or Treatment Holiday

Yes

Continue Monitoring

No

Step 3: Conduct PK/PD Analysis
(Brain Tissue Concentration)

Step 4: Perform Post-mortem
Histopathology

Characterize
Neurotoxicity Profile

Click to download full resolution via product page

Caption: A workflow for troubleshooting neurological effects in animal studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1684625?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4000071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4000071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11752076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11752076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3720635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3720635/
https://pubmed.ncbi.nlm.nih.gov/23847256/
https://pubmed.ncbi.nlm.nih.gov/23847256/
https://www.benchchem.com/product/b1684625#addressing-1r-azd-1480-induced-neurological-effects-in-animal-studies
https://www.benchchem.com/product/b1684625#addressing-1r-azd-1480-induced-neurological-effects-in-animal-studies
https://www.benchchem.com/product/b1684625#addressing-1r-azd-1480-induced-neurological-effects-in-animal-studies
https://www.benchchem.com/product/b1684625#addressing-1r-azd-1480-induced-neurological-effects-in-animal-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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